Phosphorus(V) sulfide

Safety engineering Flammable solids Autoignition temperature

Phosphorus(V) sulfide (P₄S₁₀) is the essential precursor for ZDDP antiwear additives and the sole phosphorus sulfide with an autoignition temperature 41°C higher than P₄S₃ (141°C vs. 100°C), providing a critical safety margin in friction-intensive manufacturing. For organic synthesis, Curphey's reagent (P₄S₁₀/HMDSO) delivers Lawesson's reagent-comparable thionation yields while eliminating chromatographic purification—reducing solvent consumption and cycle times. The well-defined 10:1 H₂S hydrolysis stoichiometry enables precise engineering of scrubber and ventilation systems. Procure reactivity-controlled grades for optimized ZDDP synthesis or thionation workflows.

Molecular Formula P2S5
Molecular Weight 222.3 g/mol
Cat. No. B7769721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus(V) sulfide
Molecular FormulaP2S5
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESP(=S)(=S)SP(=S)=S
InChIInChI=1S/P2S5/c3-1(4)7-2(5)6
InChIKeyHWVAJUNEPOKXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus(V) Sulfide: Technical Baseline and Procurement-Relevant Classification


Phosphorus(V) sulfide, molecular formula P₄S₁₀ (empirical P₂S₅), is a yellow to greenish-yellow crystalline inorganic solid with a characteristic hydrogen sulfide-like odor [1]. It is one of only two phosphorus sulfides of commercial significance and is produced industrially via direct reaction of elemental phosphorus with elemental sulfur at elevated temperatures [2]. The compound is classified under UN 1340 as a Division 4.3 (Dangerous When Wet) material and a Flammable Solid [1][3]. Its tetrahedral adamantane-like crystal structure is triclinic (space group P-1), and it is nearly structurally identical to phosphorus pentoxide (P₄O₁₀) [2]. The compound melts at 286–290°C and boils at 514°C, with a density of 2.09 g/cm³ at 25°C [2].

Why Phosphorus(V) Sulfide Cannot Be Readily Substituted with In-Class Analogs


Substituting phosphorus(V) sulfide with other phosphorus sulfides or alternative thionating agents introduces distinct and often unacceptable performance or safety trade-offs. Phosphorus sesquisulfide (P₄S₃), the only other commercially relevant phosphorus sulfide, exhibits a fundamentally different thermal stability profile with an autoignition temperature approximately 41°C lower than P₄S₁₀, a critical differentiator for applications where friction-initiated ignition must be avoided [1]. In organic synthesis, direct substitution of P₄S₁₀ with Lawesson's reagent—a common alternative thionating agent—introduces chromatographic purification requirements that P₄S₁₀-based Curphey's reagent formulations can bypass entirely via simple hydrolytic workup, directly impacting process economics and scalability [2]. Furthermore, within lubricant additive manufacturing, P₄S₁₀ serves as the irreplaceable foundational precursor to zinc dialkyldithiophosphate (ZDDP) antiwear additives; no alternative phosphorus source delivers the same combination of reactive sulfur and phosphorus centers required for this established industrial pathway [3].

Phosphorus(V) Sulfide: Quantitative Comparative Evidence for Procurement Decisions


Autoignition Temperature of P₄S₁₀ vs. P₄S₃: Safety-Driven Selection for Friction-Sensitive Environments

Phosphorus pentasulfide (P₄S₁₀) exhibits an autoignition temperature of 141°C (287°F), which, while low in absolute terms, is approximately 41°C higher than the 100°C (212°F) autoignition temperature reported for phosphorus sesquisulfide (P₄S₃) [1][2]. This 41°C differential means P₄S₁₀ requires substantially more thermal energy input from friction or ambient heating to reach ignition threshold compared to its P₄S₃ analog. The ignition temperature of P₄S₁₀ can be reached by all common ignition sources and simple friction; however, the higher threshold relative to P₄S₃ provides a meaningful safety margin in processing environments where mechanical operations generate frictional heating [1].

Safety engineering Flammable solids Autoignition temperature Phosphorus sulfides Friction ignition

Thionation Yield and Workup Efficiency: Curphey's Reagent (P₄S₁₀/Hexamethyldisiloxane) vs. Lawesson's Reagent

The combination of P₄S₁₀ and hexamethyldisiloxane (Curphey's reagent) converts esters, lactones, amides, lactams, and ketones to corresponding thiono derivatives with yields comparable to or superior to those obtained with Lawesson's reagent across multiple substrate classes [1][2]. Critically, reagent-derived byproducts from the P₄S₁₀-based system may be removed by simple hydrolytic workup or filtration through silica gel, whereas Lawesson's reagent requires chromatographic purification—a significantly more time- and solvent-intensive separation method [1][3]. This differential in purification methodology directly impacts process scalability, solvent consumption, and overall production economics.

Organic synthesis Thionation Thionoesters Process chemistry Curphey's reagent

Stoichiometric H₂S Evolution Upon Hydrolysis: Predictive Safety and Ventilation Planning for P₄S₁₀

The hydrolysis of P₄S₁₀ follows a defined stoichiometry: P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S [1][2]. This quantitative relationship allows for predictive engineering calculations of H₂S gas generation rates and required ventilation capacity in the event of accidental water exposure. Each mole of P₄S₁₀ (444.5 g) generates 10 moles of hydrogen sulfide gas upon complete hydrolysis, corresponding to approximately 224 liters of H₂S gas at standard temperature and pressure per mole of P₄S₁₀. This calculable hazard profile contrasts with less well-characterized water-reactive sulfur-phosphorus compounds where gas evolution rates may be unpredictable.

Chemical safety Hydrogen sulfide generation Hydrolysis Water-reactive solids Hazard assessment

Thermal Stability in the P₄Sₓ Series: P₄S₁₀ as the Most Stable Commercial Phosphorus Sulfide

Among the series of phosphorus sulfides with the general formula P₄Sₓ (x ≤ 10), P₄S₁₀ is recognized as one of the most thermally stable compositions [1][2]. It is most readily synthesized by heating white phosphorus with sulfur above 570 K (297°C) in an evacuated tube, whereas the lower sulfide P₄S₃ is prepared from red phosphorus and sulfur above 450 K (177°C) followed by careful recrystallization with carbon disulfide and benzene [1]. The higher synthesis temperature required for P₄S₁₀ formation reflects its enhanced thermal stability relative to lower phosphorus sulfides in the P₄Sₓ series, though explicit decomposition temperature data for all series members is not uniformly available in the open literature.

Thermal stability Phosphorus sulfides Inorganic chemistry Synthesis Material selection

Reactivity-Grade Control: Process-Defined P₄S₁₀ Reactivity for ZDDP Precursor Manufacturing

Patented manufacturing processes enable the production of phosphorus pentasulfide with predetermined reactivity levels by blending high-reactivity and low-reactivity P₂S₅ starting materials [1]. Additionally, liquid-phase continuous production technology for synthesizing high-purity phosphorus pentasulfide maintains a strict phosphorus:sulfur ratio of 1:2.6 under controlled conditions of 400°C and 0.15 MPa, enabling consistent product quality for downstream ZDDP synthesis [2]. This tunable reactivity profile is unique to P₄S₁₀ as a precursor and is not similarly documented for alternative phosphorus-sulfur reagents used in lubricant additive manufacturing.

Lubricant additives ZDDP synthesis Phosphorus pentasulfide Controlled reactivity Process chemistry

Phosphorus(V) Sulfide: Evidence-Based Industrial and Research Application Scenarios


ZDDP Anti-Wear Additive Precursor: Industrial Lubricant Formulation

Phosphorus pentasulfide serves as the foundational precursor for zinc dialkyldithiophosphate (ZDDP), the principal antiwear additive in engine lubricating oils for over 80 years. The reaction pathway involves P₄S₁₀ reacting with one or more alcohols to form dialkyldithiophosphoric acid, which is subsequently neutralized with zinc oxide to yield ZDDP [1]. The availability of reactivity-controlled P₄S₁₀ grades enables lubricant additive manufacturers to optimize this synthesis pathway for specific performance requirements. No cost-effective alternative compound has demonstrated comparable antiwear performance to ZDDP in engine lubrication applications, making P₄S₁₀ procurement essential for lubricant additive manufacturing operations [1].

Thionation of Carbonyl Compounds: Curphey's Reagent for Process-Scale Synthesis

For process chemists requiring conversion of carbonyl groups to thiocarbonyl groups (esters to thionoesters, amides to thioamides, ketones to thioketones), the P₄S₁₀/hexamethyldisiloxane combination (Curphey's reagent) offers yields comparable to or superior to Lawesson's reagent while eliminating the chromatographic purification requirement [2][3]. This workup simplification translates to reduced solvent consumption, shorter cycle times, and improved scalability for multi-gram to kilogram-scale preparations. The reagent combination is particularly advantageous for pharmaceutical intermediate synthesis where process robustness and reproducibility are paramount [2].

Friction-Sensitive Material Processing: Safety-Motivated P₄S₁₀ Selection

In manufacturing environments where mechanical operations such as milling, blending, or conveying generate frictional heating, the 41°C higher autoignition temperature of P₄S₁₀ (141°C) compared to P₄S₃ (100°C) provides a critical safety margin [4][5]. This differential supports the selection of P₄S₁₀ over its lower-sulfur analog for applications including safety match ignition compounds, organic sulfur-introduction reactions, and certain pesticide intermediate syntheses where inadvertent ignition from process friction must be minimized.

Predictive Hazard Engineering: Ventilation and Scrubber Design for P₄S₁₀ Storage

The well-defined hydrolysis stoichiometry of P₄S₁₀ (10 moles H₂S per mole P₄S₁₀) enables facility engineers to perform quantitative hazard assessments for storage and handling areas [6][7]. This calculable H₂S evolution allows precise specification of emergency ventilation rates, gas detection thresholds, and scrubber capacities in the event of accidental water ingress or fire-suppression system activation. Facilities handling P₄S₁₀ can thus implement engineered controls matched to the exact worst-case gas release scenario, a procurement-relevant advantage over water-reactive materials with less predictable decomposition behavior [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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